molecular formula C13H10FNO B12085777 3-(3-Fluoro-4-methylbenzoyl)pyridine

3-(3-Fluoro-4-methylbenzoyl)pyridine

Cat. No.: B12085777
M. Wt: 215.22 g/mol
InChI Key: AQYVYDWIUOBXTN-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylbenzoyl)pyridine is a chemical compound with the molecular formula C13H10FNO. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom and a benzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylbenzoyl)pyridine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Baltz-Schiemann reaction, which uses 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to the Baltz-Schiemann reaction to introduce the fluorine atom . Another method involves the use of Grignard reagents and subsequent treatment with acetic anhydride or DMF to obtain the desired fluorinated pyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale reactions using readily available starting materials and efficient fluorinating agents. The use of copper catalysis and activation by lithium fluoride or magnesium chloride has been reported to achieve high yields and regioselectivity in the synthesis of fluorinated pyridines .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylbenzoyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted pyridines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its derivatives have shown promise in the development of drugs targeting various biological pathways.

  • Example Case Study : A study highlighted the synthesis of pyridine derivatives as TRPV1 antagonists, which are significant in pain management. The incorporation of 3-(3-Fluoro-4-methylbenzoyl)pyridine into these derivatives improved their efficacy against capsaicin-induced pain responses in animal models .

Agricultural Chemistry

The compound's derivatives are being explored as agrochemicals, particularly in the development of herbicides and pesticides. The fluorinated structure enhances the biological activity and environmental stability of these compounds.

  • Example Case Study : Research into trifluoromethylpyridines, including derivatives of this compound, demonstrated their effectiveness as herbicides with low toxicity to non-target species while maintaining high efficacy against target weeds .

Material Science

In material science, this compound is utilized in the synthesis of polymers and advanced materials due to its unique electronic properties.

  • Data Table: Applications in Material Science
Application AreaCompound TypeBenefits
Polymer SynthesisFluorinated PolymersEnhanced thermal stability
CoatingsProtective CoatingsImproved chemical resistance
SensorsFluorescent SensorsHigh sensitivity and selectivity

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylbenzoyl)pyridine involves its interaction with molecular targets and pathways in biological systems. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to specific targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methylbenzoyl)pyridine
  • 3-(4-Fluoro-3-methylbenzoyl)pyridine

Uniqueness

3-(3-Fluoro-4-methylbenzoyl)pyridine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines.

Biological Activity

3-(3-Fluoro-4-methylbenzoyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, highlighting its significance in drug development.

  • Molecular Formula : C12H10FNO
  • Molecular Weight : 219.22 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity and binding affinity, which can influence its pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, research on related aryl pyridine derivatives has shown promising results as dual inhibitors of VEGFR-2 and c-MET, which are critical in cancer proliferation and metastasis. These compounds have displayed IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Preliminary studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited compared to its derivatives. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Case Studies

  • VEGFR-2 and c-MET Inhibition :
    • A series of pyridine derivatives were synthesized and evaluated for their inhibitory effects on VEGFR-2 and c-MET.
    • Compounds demonstrated IC50 values ranging from 18 nM to over 300 nM, with notable cytotoxicity against MCF-7 breast cancer cells .
  • In Vivo Studies :
    • In animal models, certain derivatives exhibited a tumor inhibition ratio exceeding 50%, showcasing their potential as chemotherapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundTarget ActivityIC50 (nM)Notes
This compoundAnticancer (VEGFR-2)24 - 310Potent against breast cancer cell lines
Related Aryl Pyridine DerivativeDual VEGFR-2/c-MET18 - 150Significant apoptosis induction
Other Pyridine DerivativesAntimicrobialVariesLimited data; requires further investigation

Properties

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

(3-fluoro-4-methylphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C13H10FNO/c1-9-4-5-10(7-12(9)14)13(16)11-3-2-6-15-8-11/h2-8H,1H3

InChI Key

AQYVYDWIUOBXTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN=CC=C2)F

Origin of Product

United States

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